Fexofenadine Methyl Ester
CAS No.: 154825-96-4
Cat. No.: VC21346789
Molecular Formula: C33H41NO4
Molecular Weight: 515.7 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 154825-96-4 |
---|---|
Molecular Formula | C33H41NO4 |
Molecular Weight | 515.7 g/mol |
IUPAC Name | methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate |
Standard InChI | InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 |
Standard InChI Key | GOUQSHOAAGQXNJ-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC |
Appearance | White to Off-White Solid |
Chemical Properties and Structure
Fexofenadine Methyl Ester possesses distinct chemical characteristics that define its behavior in biological systems and analytical procedures. These properties are essential to understanding its role in pharmaceutical research and development.
Nomenclature and Identification
The compound is formally identified as Methyl-2-[4-[(1RS)-1-hydroxy-4-(4-hydroxydiphenylmethyl)-1-piperidinyl]-butyl]phenyl]-2-methylpropanoate according to IUPAC nomenclature . It is also known by the synonym 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid Methyl Ester, which highlights its structural relationship to benzeneacetic acid derivatives . The compound is uniquely identified by its CAS registry number 154825-96-4, which serves as a universal identifier in chemical databases and literature .
Fundamental Chemical Properties
The comprehensive chemical profile of Fexofenadine Methyl Ester is summarized in Table 1, which aggregates data from multiple reliable sources.
Table 1: Fundamental Chemical Properties of Fexofenadine Methyl Ester
Property | Value |
---|---|
Chemical Name | Methyl-2-[4-[(1RS)-1-hydroxy-4-(4-hydroxydiphenylmethyl)-1-piperidinyl]-butyl]phenyl]-2-methylpropanoate |
Common Synonyms | 4-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid Methyl Ester |
Molecular Formula | C₃₃H₄₁NO₄ |
Molecular Weight | 515.69 g/mol |
CAS Registry Number | 154825-96-4 |
Standard Purity (Commercial) | >95% (HPLC) |
Structural Characteristics
The molecular structure of Fexofenadine Methyl Ester features several distinctive functional groups that define its chemical behavior. The compound contains a piperidinyl group, which contributes to its basic properties, and a hydroxydiphenylmethyl moiety, which influences its interaction with biological receptors . The defining structural feature that distinguishes it from fexofenadine is the methyl esterification of the carboxylic acid group, which alters its lipophilicity and metabolic profile .
The stereochemistry of Fexofenadine Methyl Ester is indicated by the (1RS) notation in its chemical name, suggesting the presence of a racemic mixture at the stereocenter positioned at carbon-1 of the butyl chain . This stereochemical characteristic is important for understanding its three-dimensional conformation and potential biological interactions.
Relationship to Fexofenadine
Fexofenadine Methyl Ester demonstrates an important pharmacokinetic relationship with its parent compound, fexofenadine, particularly in the context of drug metabolism and disposition.
Analytical Methods
The accurate detection and quantification of Fexofenadine Methyl Ester presents both challenges and opportunities in analytical chemistry. Various methodologies have been developed or adapted for this purpose, with chromatographic techniques featuring prominently.
Chromatographic Analysis
Chromatographic methods represent the predominant analytical approach for the separation and quantification of Fexofenadine Methyl Ester. High-performance liquid chromatography (HPLC) with a purity standard of >95% has been reported for commercial preparations of this compound .
For the analysis of fexofenadine and potentially its methyl ester derivative, specialized chromatographic conditions have been investigated. The chiral separation of fexofenadine enantiomers has been achieved using a Chirobiotic V column (250 × 4.6 mm, 5 μm particles) with a mobile phase composed of methanol and ammonium acetate buffer (7 mM, pH 4.25) in a ratio of 97:3 v/v . Under these conditions, the retention time for fexofenadine enantiomers was approximately 24 minutes, with an internal standard eluting at approximately 20 minutes .
Applications and Significance
Fexofenadine Methyl Ester demonstrates several important applications in pharmaceutical research and development, extending beyond its role as a metabolite.
Pharmaceutical Research Applications
As a metabolite of fexofenadine, the methyl ester derivative serves as an important marker in pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this widely used antihistamine . The identification and quantification of this metabolite contribute to a more comprehensive understanding of fexofenadine's metabolic fate in the human body.
The compound also holds potential value in structure-activity relationship (SAR) studies examining how structural modifications to the carboxylic acid moiety of fexofenadine influence receptor binding affinity, pharmacodynamic properties, and metabolic stability. Such investigations could potentially inform the development of next-generation antihistamine compounds with improved therapeutic profiles.
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